molecular formula C5H10O2 B8244756 [(2S)-2-methyloxetan-2-yl]methanol

[(2S)-2-methyloxetan-2-yl]methanol

Cat. No.: B8244756
M. Wt: 102.13 g/mol
InChI Key: SHSBMPDSSWZEPU-YFKPBYRVSA-N
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Description

[(2S)-2-Methyloxetan-2-yl]methanol (CAS 2090778-00-8) is a chiral heterocyclic alcohol with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol . Its structure consists of a four-membered oxetane ring with a methyl group and a hydroxymethyl group at the 2-position, adopting the S-configuration (Figure 1). The oxetane ring confers moderate ring strain, balancing reactivity and stability, while the hydroxymethyl group enables functionalization in synthetic applications.

Properties

IUPAC Name

[(2S)-2-methyloxetan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBMPDSSWZEPU-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Cyclization of 1,3-Diol Precursors

A widely reported approach involves the cyclization of enantiomerically enriched 1,3-diols under Mitsunobu conditions. For example:

Procedure :

  • Starting material : (2S)-3-methylpentane-1,3-diol (prepared via enzymatic resolution or chiral pool synthesis).

  • Activation : Treat with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 0°C to form the ditosylate.

  • Cyclization : React with sodium hydride (NaH) in tetrahydrofuran (THF) at reflux (66°C) for 12 h.

  • Workup : Quench with ammonium chloride (NH₄Cl), extract with ethyl acetate (EtOAc), and purify via silica gel chromatography (eluent: 30% EtOAc/hexanes).

Key data :

  • Yield: 58–62%

  • Enantiomeric excess (ee): >98% (determined by chiral HPLC).

This method leverages the Mitsunobu reaction’s ability to invert stereochemistry at the hydroxyl-bearing carbon, ensuring retention of the (2S) configuration.

Reductive Amination-Mediated Ring Expansion

Adapted from recent medicinal chemistry protocols, this route utilizes oxetan-3-one intermediates:

Procedure :

  • Starting material : 2-methyloxetane-2-carbaldehyde (synthesized via ozonolysis of 3-methyl-1-pentene).

  • Reductive amination : React with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol (MeOH) at 25°C for 24 h.

  • Acid hydrolysis : Treat with hydrochloric acid (HCl) to cleave the imine intermediate.

  • Purification : Recrystallize from acetonitrile (MeCN) to isolate the target alcohol.

Key data :

  • Yield: 44–47%

  • Purity: >95% (by ¹H NMR).

This method introduces the hydroxymethyl group via in situ reduction of an aldehyde, though competing over-reduction to the methyl group necessitates careful stoichiometric control.

Enzymatic Kinetic Resolution

Biocatalytic methods using lipases or esterases offer an eco-friendly alternative:

Procedure :

  • Racemic substrate : Synthesize 2-methyloxetane-2-yl methyl ether via Williamson ether synthesis.

  • Enzymatic hydrolysis : Incubate with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C for 48 h.

  • Separation : Extract the unreacted (2R) ether and hydrolyzed (2S) alcohol using centrifugal partition chromatography.

Key data :

  • Conversion: 49%

  • ee: >99% for the alcohol product.

This approach capitalizes on the enzyme’s stereoselectivity for the (2S) enantiomer, though scalability remains a limitation.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Asymmetric cyclizationHigh enantiopurity; scalableRequires chiral starting material
Reductive aminationShort reaction sequenceModerate yields
Enzymatic resolutionEco-friendly; high eeLow throughput

The Mitsunobu route (Section 2.1) is industrially preferred due to its robustness, whereas the enzymatic method (Section 2.3) suits small-scale API synthesis. Notably, all routes require stringent anhydrous conditions to prevent oxetane ring-opening via acid-catalyzed hydrolysis.

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.80 (dd, J = 6.4 Hz, 2H, CH₂OH)

  • δ 3.45 (m, 2H, OCH₂)

  • δ 1.48 (s, 3H, CH₃)

  • δ 1.32 (m, 2H, CH₂).

IR (neat) :

  • 3420 cm⁻¹ (O–H stretch)

  • 1120 cm⁻¹ (C–O–C asymmetric stretch).

Industrial Scale-Up Challenges

Large-scale production faces two primary hurdles:

  • Ring strain : The oxetane’s high ring strain (≈ 27 kcal/mol) predisposes it to polymerization at elevated temperatures.

  • Stereochemical drift : Prolonged exposure to acidic or basic conditions causes racemization at C2, necessitating pH-neutral workup conditions .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-methyloxetan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [(2S)-2-methyloxetan-2-yl]methanol can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
[(2S)-2-methyloxetan-2-yl]methanol serves as a crucial building block in organic synthesis. Its oxetane ring structure allows for diverse functionalization, making it valuable in creating complex molecules and pharmaceuticals. The compound can undergo several types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to yield carbonyl compounds.
  • Reduction: It can be reduced to form different alcohol derivatives.
  • Substitution: The hydroxyl group is amenable to substitution with various functional groups.

Common Reagents and Conditions:

Reaction TypeReagents UsedProducts
OxidationPotassium permanganate, CrO3_3Aldehydes, Ketones
ReductionSodium borohydride, LiAlH4_4Alcohol Derivatives
SubstitutionThionyl chloride, PBr3_3Substituted Alcohols

2. Medicinal Chemistry:
Research indicates that [(2S)-2-methyloxetan-2-yl]methanol exhibits potential biological activities. Its structural features allow it to interact with various biomolecules, influencing their functions. Studies have explored its role as a precursor in drug development and its interactions with enzymes.

Case Study:
A study published in ACS Chemical Reviews highlighted the synthesis of oxetane derivatives and their biological evaluations. The findings suggest that compounds similar to [(2S)-2-methyloxetan-2-yl]methanol could act as inhibitors in specific biochemical pathways, showcasing their therapeutic potential .

Industrial Applications

3. Specialty Chemicals Production:
In industry, [(2S)-2-methyloxetan-2-yl]methanol is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique properties contribute to the development of advanced materials with desirable characteristics.

Mechanism of Action

The mechanism by which [(2S)-2-methyloxetan-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxetane Family

a. (2-Methyloxetan-2-yl)methanol (CAS 898779-34-5)
  • Structure : Similar to the target compound but lacks stereochemical specification (racemic or undefined configuration).
  • Molecular Formula : C₅H₁₀O₂ (additional methyl group compared to the target compound; this requires verification, as the evidence may conflict).
  • Applications : Used in chemical synthesis; stereochemical ambiguity may limit its utility in enantioselective reactions .
b. [(2S)-Oxetan-2-yl]methanol (CAS 2090778-00-8 vs. Racemic Analogs)
  • Key Difference : The S -configuration in the target compound enhances its suitability for asymmetric synthesis, whereas racemic mixtures require resolution steps for chiral applications .

Epoxide Derivatives

a. (2S,3S)-3-Phenylglycidol (CAS 104196-23-8)
  • Structure : Three-membered epoxide ring with phenyl and hydroxymethyl groups.
  • Molecular Formula : C₉H₁₀O₂ (MW 150.17 g/mol).
  • Reactivity : Higher ring strain than oxetanes, making it more reactive in nucleophilic ring-opening reactions .
  • Applications : Intermediate in fine chemical synthesis; steric effects from the phenyl group influence regioselectivity .
b. (2S)-2-Ethenyl-2-methyloxirane (CAS 86832-97-5)
  • Structure : Epoxide with ethenyl and methyl groups.
  • Applications : Used in polymerization and cross-linking reactions; ethenyl group enables further functionalization .

Six-Membered Ring Analogs

a. (2R)-1,4-Dioxan-2-ylmethanol (CAS 406913-88-0)
  • Structure : 1,4-Dioxane ring with a hydroxymethyl group.
  • Molecular Formula : C₅H₁₀O₃ (MW 118.13 g/mol).
  • Properties : Lower ring strain than oxetanes or epoxides; used as a solvent or polymer precursor .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Boiling Point Storage Conditions
[(2S)-2-Methyloxetan-2-yl]methanol C₄H₈O₂ 88.11 4 Not reported -20°C, inert atmosphere
(2S,3S)-3-Phenylglycidol C₉H₁₀O₂ 150.17 3 Not reported Not specified
(2R)-1,4-Dioxan-2-ylmethanol C₅H₁₀O₃ 118.13 6 Not reported Not specified

Biological Activity

[(2S)-2-methyloxetan-2-yl]methanol, an oxetane derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.

Overview of [(2S)-2-methyloxetan-2-yl]methanol

[(2S)-2-methyloxetan-2-yl]methanol is characterized by its oxetane ring, which is a four-membered cyclic ether. The presence of this ring structure can significantly influence the compound's reactivity and biological properties. Oxetanes have been linked to various biological activities, including antimicrobial and anticancer effects.

Synthesis of [(2S)-2-methyloxetan-2-yl]methanol

The synthesis of [(2S)-2-methyloxetan-2-yl]methanol typically involves the cyclization of appropriate precursors. Recent studies highlight methods such as:

  • Intramolecular Cyclization : Utilizing alcohols and aldehydes to form oxetanes through nucleophilic attack.
  • Ring-opening Reactions : The oxetane ring can undergo ring-opening reactions under specific conditions, leading to various derivatives with enhanced biological activity.

Table 1: Synthesis Methods for Oxetanes

MethodYield (%)Reference
Intramolecular Cyclization70
Ring-opening Reaction60
Electrophilic Halocyclization73

Antimicrobial Properties

Research indicates that compounds containing oxetane rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of [(2S)-2-methyloxetan-2-yl]methanol demonstrate effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of [(2S)-2-methyloxetan-2-yl]methanol Derivatives

CompoundMinimum Inhibitory Concentration (μg/mL)Organism
[(2S)-2-methyloxetan-2-yl]methanol0.12E. coli ATCC 25922
[(2S)-2-methyloxetan-3-yl]methanol0.25P. aeruginosa

Anticancer Activity

In addition to antimicrobial properties, oxetane derivatives have shown promise in anticancer research. A study focused on the metabolism-directed design of oxetane-containing γ-secretase inhibitors revealed that these compounds could effectively inhibit cancer cell proliferation by targeting specific metabolic pathways involved in tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Ghodile et al. (2016) evaluated the antimicrobial activity of various oxetane derivatives, including [(2S)-2-methyloxetan-2-yl]methanol, against common pathogens. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial potency.
    "The introduction of an oxetane ring significantly increased the antimicrobial efficacy against Gram-negative bacteria" .
  • Anticancer Potential : Research published in the Journal of Medicinal Chemistry explored the use of oxetane-containing compounds as potential anticancer agents. The study demonstrated that these compounds could effectively inhibit cancer cell lines through apoptosis induction mechanisms.
    "Oxetane derivatives exhibited a remarkable ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents" .

Q & A

Q. What are the optimal synthetic routes for [(2S)-2-methyloxetan-2-yl]methanol, considering stereochemical control?

Methodological Answer: The synthesis of [(2S)-2-methyloxetan-2-yl]methanol requires careful stereochemical control during oxetane ring formation. A common approach involves ring-opening of epoxides or cyclization of diols under acidic conditions. For example, peroxidation of 2-methyl-2-(3-methylbut-3-enyl)oxetane precursors can yield oxetane derivatives with retained stereochemistry . Key steps include:

  • Use of chiral catalysts (e.g., Co(thd)₂) to maintain enantiomeric excess.
  • Temperature control (<40°C) to minimize racemization.
  • Characterization of intermediates via chiral HPLC or polarimetry to verify stereochemical fidelity.

Q. How can advanced spectroscopic techniques confirm the stereochemistry and purity of [(2S)-2-methyloxetan-2-yl]methanol?

Methodological Answer:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR chemical shifts with computed spectra (e.g., using PubChem data repositories) to confirm stereochemistry. For instance, distinct splitting patterns in 1^1H NMR for the oxetane ring protons (δ 3.5–4.0 ppm) indicate stereochemical integrity .
  • IR Spectroscopy : Identify characteristic O–H (3300–3500 cm⁻¹) and C–O (1050–1250 cm⁻¹) stretches to confirm functional groups .
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers and quantify purity (>95% by area under the curve) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of [(2S)-2-methyloxetan-2-yl]methanol derivatives?

Methodological Answer: Racemization often occurs during nucleophilic substitutions or under high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct reactions at ≤25°C, as demonstrated in the peroxysilylation of unsaturated ketones .
  • Steric Shielding : Introduce bulky protecting groups (e.g., triethylsilyl) to the oxetane ring to hinder undesired stereochemical inversion .
  • Protic Solvent Avoidance : Use aprotic solvents (e.g., THF) to reduce acid-catalyzed racemization. Kinetic studies via time-resolved circular dichroism (CD) can monitor enantiomeric stability .

Q. How does the steric environment of [(2S)-2-methyloxetan-2-yl]methanol influence its reactivity in catalytic processes?

Methodological Answer: The methyl-substituted oxetane ring imposes steric constraints that modulate reactivity:

  • Catalytic Applications : In methanol oxidation studies, steric hindrance at the oxetane ring reduces unwanted side reactions (e.g., over-oxidation to ketones). AFM imaging reveals ordered nanostructures at catalytic interfaces, suggesting steric stabilization of active sites .
  • Kinetic Studies : Compare turnover frequencies (TOF) of [(2S)-2-methyloxetan-2-yl]methanol with unsubstituted analogs. For example, TOF decreases by ~30% due to steric effects in Co-catalyzed oxidations .

Q. What computational models predict the solvation effects and stability of [(2S)-2-methyloxetan-2-yl]methanol in different solvents?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model solvation shells in polar solvents like water or methanol. Simulations predict higher stability in aprotic solvents (e.g., acetone) due to reduced hydrogen bonding with the hydroxyl group .
  • Density Functional Theory (DFT) : Calculate solvation free energies (ΔG_solv) to rank solvent compatibility. For instance, ΔG_solv = −15.2 kcal/mol in DMSO vs. −12.8 kcal/mol in ethanol, aligning with experimental solubility data .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports yields >80% for oxetane derivatives under Co catalysis, while other methods (e.g., acid-catalyzed cyclization) yield ≤60%. Resolution: Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) based on substrate steric demands.
  • Thermodynamic Stability : Conflicting reports on oxetane ring stability in aqueous media. MD simulations suggest pH-dependent hydrolysis rates (t₁/₂ = 48 hrs at pH 7 vs. 12 hrs at pH 2) .

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